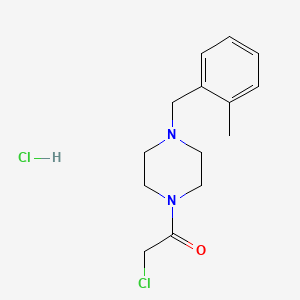

1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

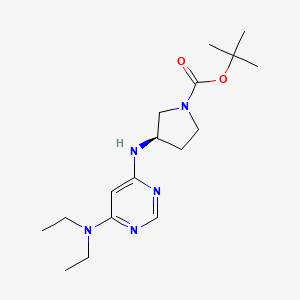

“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O•HCl . It has a molecular weight of 303.23 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H20Cl2N2O . The average mass is 303.227 Da and the monoisotopic mass is 302.095276 Da .Physical and Chemical Properties Analysis

“this compound” is a solid that should be stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperazine Derivatives 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is a derivative of piperazine, a versatile structure in pharmaceutical chemistry. New indolinone derivatives containing the piperazine moiety were synthesized, demonstrating the chemical reactivity and potential for creating diverse compounds (Patel, Mistry, & Patel, 2003). Additionally, 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, showcasing the therapeutic potential of piperazine derivatives (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

Spectroscopic and Molecular Docking Studies The molecular structure and properties of 1-(4-Methylbenzyl) piperazine were analyzed through spectroscopic methods and molecular docking studies. This compound showed significant interaction with Bacillus cereus, indicating its potential as an inhibitor against this bacterium (Subashini & Periandy, 2017).

Pharmaceutical Intermediates and Synthesis

Synthesis of Hydrochloride Salts The preparation and characterization of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, were explored. These compounds were synthesized as potential dual antihypertensive agents, highlighting the role of piperazine derivatives in creating therapeutic agents (Marvanová et al., 2016).

Solution-phase Synthesis of Bradykinin Antagonists The solution-phase combinatorial synthesis of piperazine derivatives as nonpeptide B2 antagonists was reported. These compounds exhibited antagonistic effects on bradykinin-induced contraction, signifying their potential in therapeutic applications (Kam, Rhee, & Choo, 2004).

Improved Synthesis of Trimetazidine Hydrochloride The research on a new synthesis method for trimetazidine hydrochloride, using piperazine as a starting material, demonstrated the compound's significance in pharmaceutical manufacturing and highlighted the industrial relevance of such synthesis processes (Ping, 2003).

Biological Activities and Applications

Cardiotropic Activity and Antimicrobial Effects Piperazine derivatives like 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines were synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic uses in cardiovascular conditions (Mokrov et al., 2019). Novel 1,3,4-thiadiazole amide derivatives containing piperazine also demonstrated antimicrobial and antiviral activities, further expanding the scope of piperazine derivatives in medicinal chemistry (Xia, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Methylbenzyl)piperazine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth with water and drink plenty of water afterwards .

Properties

IUPAC Name |

2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTWKYYDDWLAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)

![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)

![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)

![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)